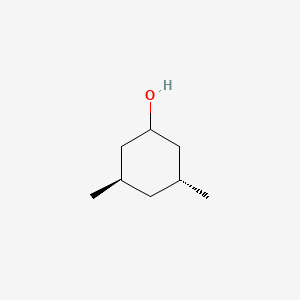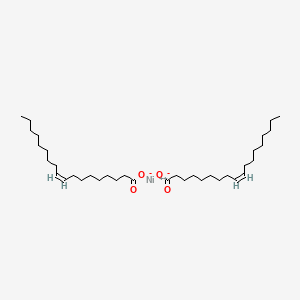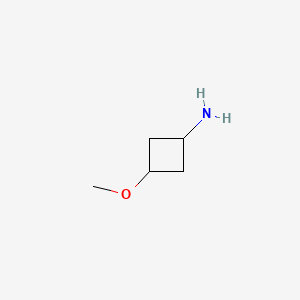
Cis,trans,trans-3,5-dimethylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis,trans,trans-3,5-dimethylcyclohexanol is an organic compound with the molecular formula C8H16O It is a stereoisomer of 3,5-dimethylcyclohexanol, characterized by the specific spatial arrangement of its methyl and hydroxyl groups on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis,trans,trans-3,5-dimethylcyclohexanol can be achieved through several methods. One common approach involves the hydrogenation of 3,5-dimethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature. The stereochemistry of the product can be controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dimethylcyclohexanone on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cis,trans,trans-3,5-dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-dimethylcyclohexanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form 3,5-dimethylcyclohexane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, forming 3,5-dimethylcyclohexyl chloride or bromide, respectively.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 3,5-dimethylcyclohexanone.
Reduction: 3,5-dimethylcyclohexane.
Substitution: 3,5-dimethylcyclohexyl chloride, 3,5-dimethylcyclohexyl bromide.
科学的研究の応用
Cis,trans,trans-3,5-dimethylcyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the study of stereoselective reactions and conformational analysis.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its unique structural properties.
作用機序
The mechanism by which cis,trans,trans-3,5-dimethylcyclohexanol exerts its effects depends on the specific context of its application. In chemical reactions, its reactivity is influenced by the steric and electronic properties of the hydroxyl and methyl groups. In biological systems, it may interact with enzymes or receptors, affecting their function through hydrogen bonding, hydrophobic interactions, and steric effects.
類似化合物との比較
Cis,trans,trans-3,5-dimethylcyclohexanol can be compared with other similar compounds such as:
Cis,cis-3,5-dimethylcyclohexanol: Differing in the spatial arrangement of the methyl groups, leading to different physical and chemical properties.
Trans,trans-3,5-dimethylcyclohexanol: Another stereoisomer with distinct reactivity and applications.
3,5-dimethylcyclohexanone: The ketone form, which can be interconverted with the alcohol through oxidation and reduction reactions.
特性
CAS番号 |
17373-17-0 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
(3R,5S)-3,5-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3/t6-,7+,8? |
InChIキー |
WIYNOPYNRFPWNB-DHBOJHSNSA-N |
異性体SMILES |
C[C@@H]1C[C@@H](CC(C1)O)C |
SMILES |
CC1CC(CC(C1)O)C |
正規SMILES |
CC1CC(CC(C1)O)C |
同義語 |
CIS,TRANS,TRANS-3,5-DIMETHYLCYCLOHEXANOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-aMino-2-((1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/new.no-structure.jpg)
![(3AR,4R,7S,7aS)-2-(((1S,2S)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1144043.png)

![3-Bromo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144045.png)

![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)


